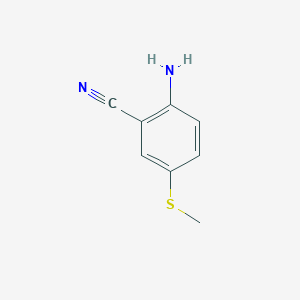
2-amino-5-(methylsulfanyl)benzonitrile
概要
説明
2-amino-5-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H8N2S It is a derivative of benzonitrile, featuring an amino group at the second position and a methylthio group at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(methylsulfanyl)benzonitrile typically involves the introduction of the amino and methylthio groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-(methylthio)benzonitrile, with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-amino-5-(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Ammonia (NH3), amines, polar solvents like DMF
Major Products Formed
Oxidation: 2-Amino-5-(methylsulfinyl)benzonitrile, 2-Amino-5-(methylsulfonyl)benzonitrile
Reduction: 2-Amino-5-(methylthio)benzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used
科学的研究の応用
2-amino-5-(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-amino-5-(methylsulfanyl)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Amino-5-methylbenzonitrile
- 2-Amino-5-(methylthio)benzamide
- 2-Amino-5-(methylthio)benzaldehyde
Uniqueness
2-amino-5-(methylsulfanyl)benzonitrile is unique due to the presence of both an amino group and a methylthio group on the benzonitrile scaffold. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
特性
分子式 |
C8H8N2S |
|---|---|
分子量 |
164.23 g/mol |
IUPAC名 |
2-amino-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H8N2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 |
InChIキー |
WKCGREHCBDTVGT-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)N)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
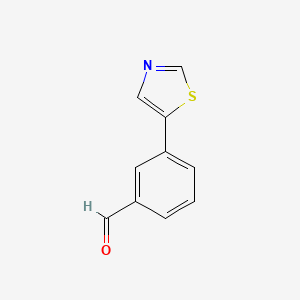
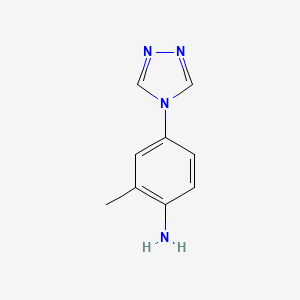
![4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8686457.png)

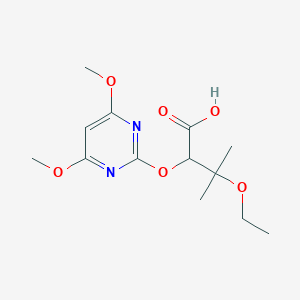
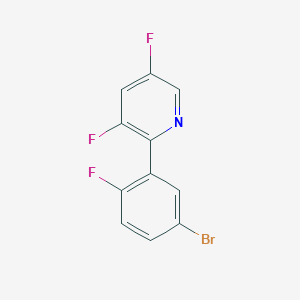
![5-Chloro-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B8686481.png)
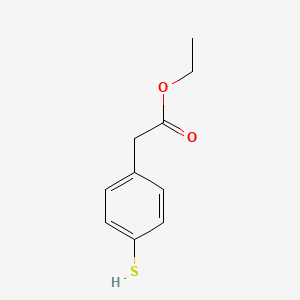
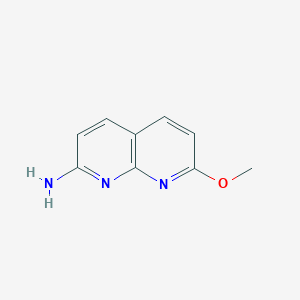

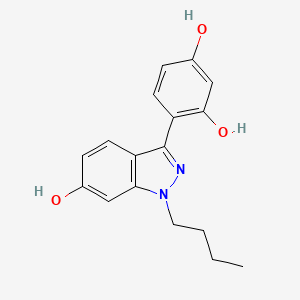
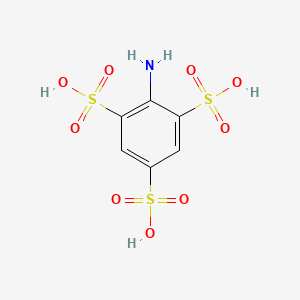
![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)
![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)
